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Compound of Interest

1,2-
Compound Name: o .
Bis(dicyclohexylphosphino)ethane

In coordination chemistry, the steric bulk of a ligand is a crucial factor that influences the
reactivity, selectivity, and stability of metal complexes. The Tolman cone angle (8) is a widely
accepted metric to quantify the steric hindrance of phosphine ligands. It is defined as the apex
angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii
of the outermost atoms of the ligand.[1][2][3] A larger cone angle signifies greater steric bulk,
which can impact substrate binding, reaction rates, and the coordination number of the metal
center.[4][5]

The dcpe ligand, with its two bulky dicyclohexylphosphino groups linked by an ethane
backbone, is recognized for its significant steric presence and strong electron-donating

properties.

Quantitative Data: Tolman Cone Angle of dcpe

The Tolman cone angle for dcpe has been reported to be 142°.[4] This value places it in the
category of bulky phosphine ligands. For comparative purposes, the table below lists the
Tolman cone angles of several common phosphine ligands.
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Tolman Cone Angle (0) in

Ligand Abbreviation
degrees

1,2-
Bis(dicyclohexylphosphino)eth dcpe 142[4]
ane
Trimethylphosphine PMes 118[4]
Triethylphosphine PEts 132[4]
Triphenylphosphine PPhs 145[4]
Tricyclohexylphosphine PCys 170[6]
Tri-tert-butylphosphine P(t-Bu)s 182[4]
1,2-

dppe 125[4]

Bis(diphenylphosphino)ethane

Methodology for Determining the Tolman Cone
Angle

The determination of the Tolman cone angle can be approached through both experimental and
computational methods.

Original Experimental Protocol (Tolman's Method)

The original method developed by Chadwick A. Tolman was based on measurements from
physical space-filling (CPK) models of the phosphine ligands coordinated to a nickel center.[1]

[41[5]
Key Steps:
e Model Construction: A physical CPK model of the phosphine ligand is constructed.

o Coordination to a Metal Center: The ligand is attached to a model of a metal center
(originally nickel) with a standardized metal-phosphorus (M-P) bond length of 2.28 A.[1][5]
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o Measurement of the Cone Angle: The cone angle is then measured as the angle that
encompasses all the atoms of the ligand. For asymmetrical ligands, an effective cone angle
is calculated by taking an average of the half-angles of the individual substituents.[4][5]

Modern Computational Protocols

With advancements in computational chemistry, the determination of Tolman cone angles is
now predominantly performed using computational methods. These methods offer a more
precise and less subjective approach.[7][8][9]

Key Steps:

e Ligand Geometry Optimization: The three-dimensional structure of the phosphine ligand is
optimized using computational methods such as Density Functional Theory (DFT) or
Molecular Mechanics (MM).[7][8][9] This can be done for the free ligand or, more accurately,
for the ligand coordinated to a specific metal center.

e Complex Construction: A model of the metal-ligand complex is constructed in silico.

e Cone Angle Calculation: An algorithm is used to calculate the angle of the cone that
originates from the metal atom and encompasses the van der Waals radii of all the ligand's
atoms.[10] For bidentate ligands like dcpe, the bite angle (the P-M-P angle) is a critical
parameter in the calculation.[4][5]

Visualizing the Workflow

The following diagrams illustrate the conceptual workflows for both the original and modern
methods of determining the Tolman cone angle.
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Construct model of metal center (e.g., Ni)

Physically measure the angle of the cone that encompasses the ligand }» Tolman Cone Angle (6)

Assembly Measurement

[
| Attach ligand to metal center with a standard M-P bond length of 2.28 A (H—3|
|

[

Construct CPK model of phosphine ligand

Model Preparation

Figure 1: Tolman's Original Experimental Workflow for Cone Angle Determination

Click to download full resolution via product page

Caption: Workflow of Tolman's original method.

Define metal center and coordination geometry

[
| Perform geometry optimization (DFT or MM) of the metal-ligand complex (H—¥-{ Apply algorithm to calculate the cone angle from the optimized geometry [-—> @RI LA )
[ |

Computational Optimization Calculation

Define 3D coordinates of the phosphine ligand

In Silico Model Building

Figure 2: Modern Computational Workflow for Cone Angle Determination

Click to download full resolution via product page

Caption: Workflow of modern computational method.

Conclusion

The Tolman cone angle is an indispensable parameter for chemists working with phosphine
ligands. The value of 142° for dcpe confirms its significant steric bulk, which is a key feature to
consider in the design and application of its metal complexes in catalysis and drug
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development. The evolution of methodologies from physical models to sophisticated
computational approaches has enhanced the accuracy and accessibility of determining this
crucial steric descriptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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